
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole
Übersicht
Beschreibung
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole (BR-MMP) is an organic compound that is used in various scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C10H13BrN. BR-MMP is a derivative of pyrrole, a five-membered heterocyclic aromatic compound that is found in many natural products, such as proteins, carbohydrates, and alkaloids. BR-MMP has been studied for its potential medicinal properties, such as its ability to interact with various biological systems.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole has been studied for its potential medicinal properties. It has been shown to interact with various biological systems, including proteins, enzymes, and receptors. It has been used in studies of drug metabolism and pharmacokinetics, as well as in studies of enzyme inhibition. This compound has also been used to study the structure-activity relationships of various drugs. In addition, this compound has been used in the development of new drug delivery systems and in the design of novel drug combinations.
Wirkmechanismus
Mode of Action
It’s worth noting that brominated compounds often interact with their targets through halogen bonding, where the bromine atom forms a weak bond with a protein or enzyme, potentially altering its function .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that brominated compounds generally have high gi absorption and are bbb permeant .
Result of Action
Brominated compounds can have various effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction yields a high yield of the compound. It is also relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it has been used in a variety of studies, including studies of drug metabolism and pharmacokinetics, as well as in studies of enzyme inhibition.
However, this compound has some disadvantages for use in laboratory experiments. It is a relatively expensive compound, and its synthesis requires the use of a palladium catalyst and a base. In addition, it is not soluble in water, and its solubility in organic solvents is limited. Furthermore, its interaction with biological systems is not well understood, and its effects on various systems have not been fully elucidated.
Zukünftige Richtungen
Given the potential medicinal properties of 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole, there are several potential future directions for research. One potential direction is to further study its interaction with various biological systems, such as proteins, enzymes, and receptors. This could lead to a better understanding of its mechanism of action and its effects on various systems. In addition, further research could be done to optimize the synthesis of this compound, as well as to develop new drug delivery systems and novel drug combinations based on this compound. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
1-(5-bromo-2-methylphenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-9-4-7-12(14)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMHNWBQVNWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2C(=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)
![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
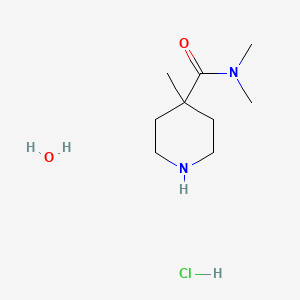

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)
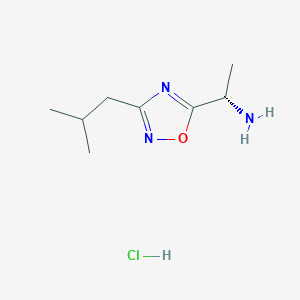
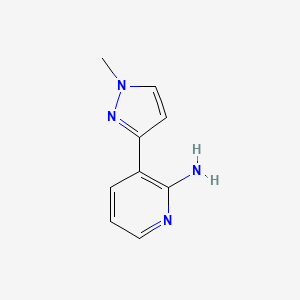
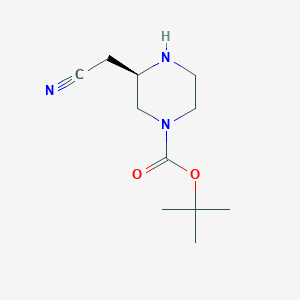
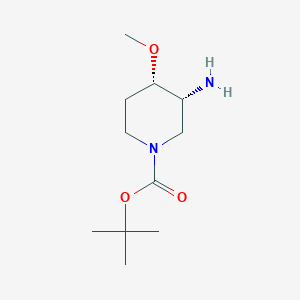
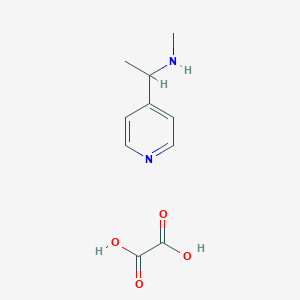
![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)

